An In-depth Technical Guide to Ethyl Methyl Sulfone: Chemical Structure, Bonding, and Properties
An In-depth Technical Guide to Ethyl Methyl Sulfone: Chemical Structure, Bonding, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methyl sulfone (EMS), with the chemical formula C₃H₈O₂S, is a simple, acyclic sulfone that has garnered interest in various scientific and industrial fields.[1] Its chemical inertness, thermal stability, and polarity make it a versatile solvent and a building block in organic synthesis.[2] In the pharmaceutical industry, the methyl sulfone moiety is a key functional group in numerous drug candidates, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[3] This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and spectroscopic characterization of ethyl methyl sulfone, with a focus on data and methodologies relevant to researchers in drug development and chemical sciences.
Chemical Structure and Bonding
The molecular structure of ethyl methyl sulfone consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and an ethyl group. The IUPAC name for this compound is 1-(methylsulfonyl)ethane.[4]
The key bonding parameters for the sulfonyl group, based on the crystal structure of dimethyl sulfone, are summarized in the table below. These values are highly representative of the bonding in ethyl methyl sulfone.
Table 1: Comparison of Experimental Bond Lengths and Angles in Dimethyl Sulfone and a Generic Sulfonyl Group.
| Parameter | Dimethyl Sulfone (Experimental)[5] | Typical Sulfone Group |
|---|---|---|
| S=O Bond Length | 1.44 Å | ~1.45 Å |
| S-C Bond Length | 1.78 Å | ~1.77 Å |
| O=S=O Bond Angle | 117.9° | 117-120° |
| C-S-C Bond Angle | 103.0° | 103-106° |
The O=S=O bond angle is significantly larger than the ideal tetrahedral angle of 109.5°, a consequence of the repulsion between the electron-dense double bonds. Conversely, the C-S-C bond angle is compressed. The S=O bonds are highly polar, with significant partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom, contributing to the high dipole moment of sulfones. This polarity is a key factor in their physical and chemical properties.
Figure 1: Molecular geometry of the sulfonyl group with representative bond lengths and angles based on dimethyl sulfone data.
Experimental Protocols
Synthesis of Ethyl Methyl Sulfone
A common and efficient method for the synthesis of ethyl methyl sulfone is the oxidation of the corresponding sulfide, ethyl methyl sulfide, using hydrogen peroxide as the oxidant.[7][8][9] Acetic acid is often used as a catalyst.[7]
Reaction Scheme:
CH₃CH₂SCH₃ + 2 H₂O₂ → CH₃CH₂SO₂CH₃ + 2 H₂O
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl methyl sulfide (1 equivalent) and glacial acetic acid (0.02-0.05 equivalents).[7]
-
Addition of Oxidant: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 50°C.[7]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65-75°C for 4-5 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as chloroform or ethyl acetate (3 x volume of the reaction mixture).[7]
-
Purification: Combine the organic layers and wash with a saturated solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield pure ethyl methyl sulfone.[7]
Figure 2: Workflow for the synthesis of ethyl methyl sulfone.
Spectroscopic Characterization
The structure of ethyl methyl sulfone can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][10]
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl and methyl groups.
-
Experimental Protocol: Dissolve the sample in deuterated chloroform (CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Expected Chemical Shifts (δ):
-
Triplet at ~1.3 ppm (3H, -CH₂CH₃ )
-
Quartet at ~3.0 ppm (2H, -CH₂ CH₃)
-
Singlet at ~2.9 ppm (3H, -SO₂CH₃ )
-
-
-
¹³C NMR: The carbon NMR spectrum shows three distinct signals corresponding to the three carbon atoms in the molecule.
-
Experimental Protocol: Use the same sample prepared for ¹H NMR. Record the spectrum on a 75 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (δ):
-
~7 ppm (-CH₂C H₃)
-
~45 ppm (-C H₂CH₃)
-
~42 ppm (-SO₂C H₃)
-
-
Infrared (IR) Spectroscopy:
The IR spectrum is dominated by strong absorptions from the sulfonyl group.
-
Experimental Protocol: The spectrum can be recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Characteristic Absorption Bands (cm⁻¹):
-
1300-1350 cm⁻¹: Asymmetric S=O stretching (strong)
-
1120-1160 cm⁻¹: Symmetric S=O stretching (strong)
-
2900-3000 cm⁻¹: C-H stretching
-
Mass Spectrometry (MS): [11][12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol: Electron Ionization (EI) is a common method for analyzing small molecules like ethyl methyl sulfone. The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (e.g., 70 eV).
-
Expected Fragments (m/z):
-
108: Molecular ion [M]⁺
-
93: [M - CH₃]⁺
-
79: [M - C₂H₅]⁺
-
65: [CH₃SO₂]⁺
-
29: [C₂H₅]⁺
-
Figure 3: Analytical techniques for the characterization of ethyl methyl sulfone.
Biological Relevance and Applications in Drug Development
While the sulfone functional group is a common motif in a wide array of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents, ethyl methyl sulfone itself is not known to possess significant intrinsic biological activity.[3][13] There is no substantial evidence in the scientific literature to suggest that it directly interacts with specific signaling pathways or acts as an enzyme inhibitor at physiological concentrations.
The primary relevance of ethyl methyl sulfone in a biological context and drug development stems from its use as:
-
A Stable, Non-Reactive Scaffold: The sulfone group is chemically robust and resistant to metabolic degradation.[3] This makes it an attractive structural element to include in drug candidates to improve their pharmacokinetic profiles.
-
A Polar, Aprotic Solvent: Due to its high polarity and stability, ethyl methyl sulfone and related sulfones are explored as solvents and co-solvents in various applications, including in electrolytes for batteries and potentially in formulations for biological assays.[14] However, when used as a solvent in cell-based assays, it is crucial to establish a concentration range where it does not exert cytotoxic or other confounding effects.[15]
-
An Excipient in Formulations: The properties of sulfones can be advantageous in pharmaceutical formulations, although care must be taken to ensure they do not contain reactive impurities that could degrade the active pharmaceutical ingredient (API).[16][17]
It is important to distinguish ethyl methyl sulfone from structurally related but functionally distinct compounds. For instance, ethyl methanesulfonate (EMS) is a potent mutagen due to its ability to alkylate DNA, a reactivity not shared by the chemically stable ethyl methyl sulfone. Similarly, ethyl vinyl sulfone is a reactive Michael acceptor that can covalently modify proteins, a property absent in the saturated ethyl methyl sulfone.[1][18]
The sulfone moiety has been incorporated into molecules designed to inhibit enzymes like cyclooxygenase (COX), where the sulfone group can form key interactions within the enzyme's active site.[19][20][21] However, in these cases, the overall molecular structure dictates the biological activity, with the sulfone group contributing to binding and physicochemical properties.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of ethyl methyl sulfone.
Table 2: Physicochemical Properties of Ethyl Methyl Sulfone.
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₈O₂S | [4] |
| Molecular Weight | 108.16 g/mol | [4] |
| CAS Number | 594-43-4 | [4] |
| Appearance | Colorless solid or liquid | [2] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 239 °C | [22] |
| Density | ~1.17 g/cm³ | [23] |
| Solubility | Soluble in water, ethanol, and other polar solvents | [2] |
| XLogP3 | -0.3 |[4] |
Conclusion
Ethyl methyl sulfone is a structurally simple yet important molecule with well-defined chemical and physical properties. Its stable sulfonyl group, characterized by a distorted tetrahedral geometry and polar S=O bonds, imparts properties that make it a useful solvent and a valuable building block in medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a metabolically stable scaffold is of considerable interest to drug development professionals. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this versatile compound.
References
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- 13. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reactions of proteins with ethyl vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-1-selective inhibitors based on the (E)-2'-des-methyl-sulindac sulfide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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